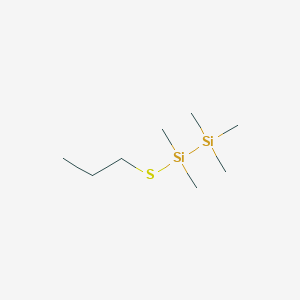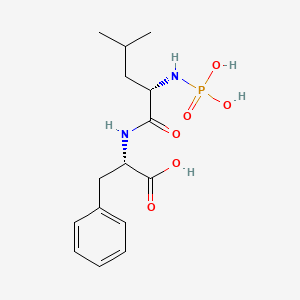
Phosphorylleucylphenylalanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphorylleucylphenylalanine is a synthetic compound that combines the amino acids leucine and phenylalanine with a phosphoryl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phosphorylleucylphenylalanine typically involves the phosphorylation of leucylphenylalanine. This can be achieved through various chemical reactions, including the use of phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoryl chloride (PCl3) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane (CH2Cl2) at low temperatures to prevent decomposition .
Industrial Production Methods
Industrial production of this compound may involve biocatalytic processes using engineered enzymes. For example, phenylalanine ammonia lyase (PAL) from Petroselinum crispum has been used to produce phenylalanine analogues . These biocatalytic methods are advantageous due to their high specificity and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphorylleucylphenylalanine can undergo various chemical reactions, including:
Oxidation: The phenylalanine moiety can be oxidized to form tyrosine derivatives.
Reduction: Reduction reactions can modify the phosphoryl group.
Substitution: The phosphoryl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions include various phosphorylated and dephosphorylated derivatives of leucylphenylalanine, which can have different biological and chemical properties.
Wissenschaftliche Forschungsanwendungen
Phosphorylleucylphenylalanine has several scientific research applications:
Chemistry: Used as a model compound to study phosphorylation reactions and their effects on amino acids.
Biology: Investigated for its role in protein phosphorylation and signal transduction pathways.
Industry: Used in the synthesis of specialized peptides and proteins for various industrial applications.
Wirkmechanismus
The mechanism of action of phosphorylleucylphenylalanine involves its interaction with specific enzymes and receptors in biological systems. The phosphoryl group can mimic natural phosphorylation events, thereby influencing signal transduction pathways and protein functions. Molecular targets include kinases and phosphatases, which regulate phosphorylation and dephosphorylation processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylalanine: An essential amino acid involved in protein synthesis and precursor to tyrosine.
Leucine: Another essential amino acid important for protein synthesis and metabolic regulation.
Phosphotyrosine: A phosphorylated amino acid involved in signal transduction.
Uniqueness
Phosphorylleucylphenylalanine is unique due to its combined structure, which allows it to participate in both leucine and phenylalanine metabolic pathways while also being involved in phosphorylation processes. This dual functionality makes it a valuable compound for studying complex biochemical pathways and developing novel therapeutic agents .
Eigenschaften
CAS-Nummer |
80826-98-8 |
|---|---|
Molekularformel |
C15H23N2O6P |
Molekulargewicht |
358.33 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-4-methyl-2-(phosphonoamino)pentanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C15H23N2O6P/c1-10(2)8-12(17-24(21,22)23)14(18)16-13(15(19)20)9-11-6-4-3-5-7-11/h3-7,10,12-13H,8-9H2,1-2H3,(H,16,18)(H,19,20)(H3,17,21,22,23)/t12-,13-/m0/s1 |
InChI-Schlüssel |
XHDKBRXIGMXIDI-STQMWFEESA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NP(=O)(O)O |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



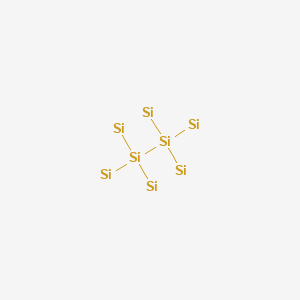
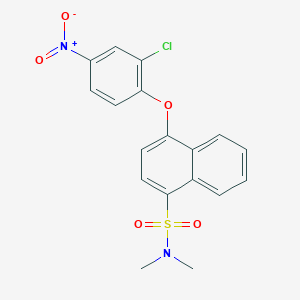
![2-[3-[13-[3-(1,3-Dioxoisoindol-2-yl)propyl]-1,4,10-trioxa-7,13-diazacyclopentadec-7-yl]propyl]isoindole-1,3-dione](/img/structure/B14430277.png)
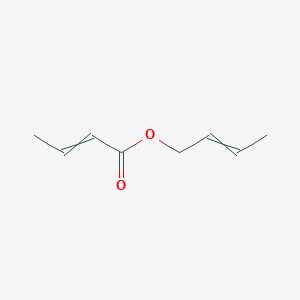


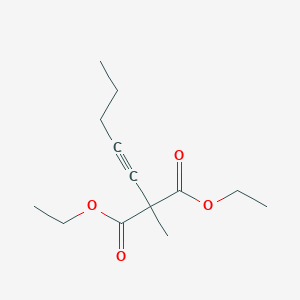
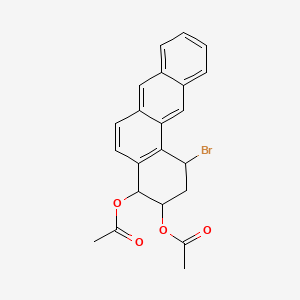

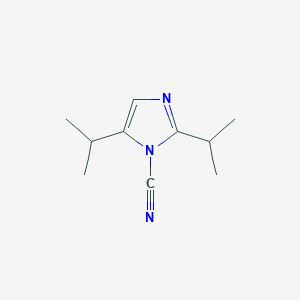
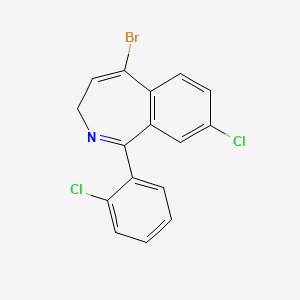
![Magnesium, bromo[4-[(tetrahydro-2H-pyran-2-yl)oxy]-1-butynyl]-](/img/structure/B14430324.png)
